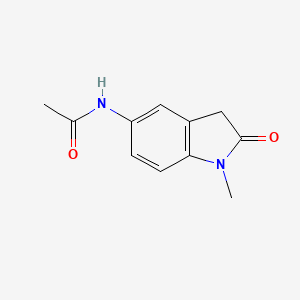
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Synthesis
Heterocyclic compounds, such as pyridines, pyrazines, and piperidines, play a crucial role in the development of pharmaceuticals. These nitrogen-containing compounds are essential structural components due to their high biological activity. Their applications span across various domains, including herbicides, insecticides, vitamins, pharmaceuticals, and adhesives. Specifically, pyrazines contribute to flavors, fragrances, and pharmaceutical intermediates, with some derivatives being key materials for antituberculosis drugs like pyrazinamide. The broad utility of these compounds underscores the importance of research into their synthesis and functionalization (Higasio & Shoji, 2001).
Synthesis of Pyridine and Pyrazine Derivatives
Studies on the synthesis of pyridine and pyrazine derivatives reveal the versatility of these heterocycles in creating compounds with potential therapeutic applications. For example, the development of novel pyridine-2,6-carboxamide-derived Schiff bases has shown significant antimicrobial activity, comparable to reference antibiotics like streptomycin and fusidic acid. This research indicates the potential for synthesizing new therapeutic agents based on pyridine carboxamide frameworks (Al-Omar & Amr, 2010).
Applications in Antimicrobial Agents
The exploration into the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride has led to the discovery of compounds with antimicrobial properties. These compounds, through their innovative bridged pyridine structures, have shown efficacy as antimicrobial agents, demonstrating the potential of heterocyclic compounds in addressing the need for new antibiotics (Al-Salahi, Al-Omar, & Amr, 2010).
Heterocyclic Synthesis for Antitubercular Drugs
The differential cocrystallization behavior of isomeric pyridine carboxamides with antitubercular drug pyrazinoic acid demonstrates the intricacies of molecular interactions that can influence the effectiveness of pharmaceuticals. This research into the cocrystallization and molecular interaction energies can offer insights into optimizing drug formulations for enhanced efficacy against tuberculosis (Prasad et al., 2015).
Propiedades
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-pyridin-4-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-15(22)3-2-14(19-20)21-10-6-12(7-11-21)16(23)18-13-4-8-17-9-5-13/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHGSSVDDRDCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2591891.png)

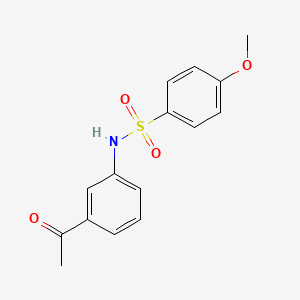
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/no-structure.png)
![N-(4-chlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591898.png)
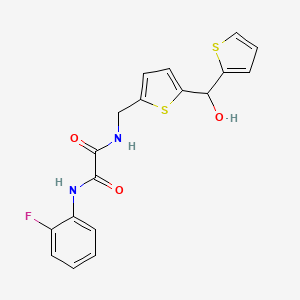


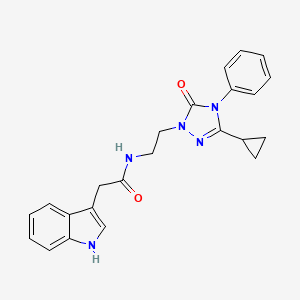
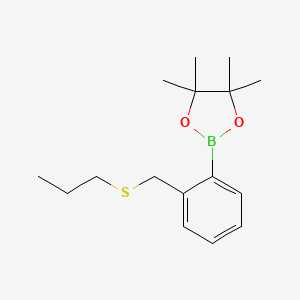
![2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2591911.png)


